

# The Rise and Discontinuation of Fedovapagon: A Technical History

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Fedovapagon |           |
| Cat. No.:            | B1672327    | Get Quote |

Southampton, UK & Saint-Prex, Switzerland – **Fedovapagon** (VA106483), a once-promising novel, orally available, selective vasopressin V2 receptor agonist, has concluded its development journey. Discovered and initially developed by the UK-based Vantia Therapeutics for the treatment of nocturia in men with benign prostatic hyperplasia (BPH), the compound showed significant promise in clinical trials before its eventual discontinuation. This in-depth guide provides a technical overview of the history of **Fedovapagon**'s development, from its mechanism of action to the clinical data that defined its trajectory.

### **Executive Summary**

**Fedovapagon** was designed to mimic the action of endogenous vasopressin on the V2 receptors in the kidneys, leading to a reduction in nighttime urine production. Vantia Therapeutics, a company founded in 2008, successfully advanced **Fedovapagon** through to Phase 3 clinical trials. The pivotal EQUINOC study demonstrated statistically significant efficacy in reducing nocturnal voids and improving quality of life.[1] Following this, Ferring Pharmaceuticals took over the development. However, the development of **Fedovapagon** was ultimately discontinued in September 2021. This report details the scientific and clinical journey of this compound.

## Mechanism of Action: A Selective Approach to Antidiuresis



**Fedovapagon** is a small molecule agonist of the vasopressin V2 receptor. The V2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on the basolateral membrane of the principal cells of the kidney's collecting ducts.

Upon binding of **Fedovapagon** to the V2 receptor, a conformational change activates the associated heterotrimeric Gs protein. The alpha subunit of the Gs protein (Gαs) exchanges GDP for GTP and dissociates from the beta-gamma subunits. Gαs then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, culminating in the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This increases the reabsorption of water from the urine back into the bloodstream, thereby concentrating the urine and reducing its volume.



Click to download full resolution via product page



Figure 1: Fedovapagon's V2 Receptor Signaling Pathway

## **Preclinical Development**

Due to the limited availability of published preclinical data, this section provides a generalized overview based on the typical development path for such a compound. Specific quantitative data from Vantia Therapeutics' preclinical studies are not publicly available.

#### In Vitro Studies

The initial development of **Fedovapagon** would have involved a series of in vitro assays to characterize its pharmacological profile.

Experimental Protocol: Receptor Binding Assay

A typical protocol to determine the binding affinity of **Fedovapagon** for the human V2 receptor would involve:

- Membrane Preparation: Membranes from cells recombinantly expressing the human V2 receptor are prepared.
- Radioligand Binding: A radiolabeled vasopressin analogue (e.g., [3H]-Arginine Vasopressin)
  is incubated with the cell membranes in the presence of varying concentrations of unlabeled
  Fedovapagon.
- Separation and Scintillation Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.
- Data Analysis: The concentration of Fedovapagon that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then used to calculate the binding affinity (Ki).

Experimental Protocol: Functional Assay (cAMP Accumulation)

To determine the potency and efficacy of **Fedovapagon** as a V2 receptor agonist, a cAMP accumulation assay would be performed:

• Cell Culture: Cells expressing the human V2 receptor are cultured.



- Compound Incubation: The cells are incubated with varying concentrations of Fedovapagon.
- cAMP Measurement: Intracellular cAMP levels are measured using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
- Data Analysis: The concentration of Fedovapagon that produces 50% of the maximal response (EC50) is calculated to determine its potency.

#### In Vivo Studies

Animal models would have been used to assess the pharmacokinetic and pharmacodynamic properties of **Fedovapagon**.

Experimental Protocol: Rat Diuresis Model

A common in vivo model to evaluate the antidiuretic effect of a V2 receptor agonist is the water-loaded rat model:

- Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to metabolic cages.
- Water Loading: The rats are orally administered a water load (e.g., 25 mL/kg).
- Drug Administration: **Fedovapagon** or vehicle is administered orally at various doses.
- Urine Collection and Analysis: Urine is collected at predetermined intervals, and the volume and osmolality are measured.
- Data Analysis: The effect of Fedovapagon on urine output and concentration is compared to the vehicle control group to assess its antidiuretic activity.

### **Clinical Development**

**Fedovapagon** progressed through a series of clinical trials to evaluate its safety and efficacy in humans.





Click to download full resolution via product page

Figure 2: Clinical Development Timeline of Fedovapagon

#### Phase 1 and 2a Dose-Ranging Studies

Early clinical studies focused on the safety, tolerability, and dose-response relationship of **Fedovapagon**. A Phase 2a trial in elderly men with a history of nocturia demonstrated that oral **Fedovapagon** produced a predictable and sustained antidiuretic effect, as measured by increased urine osmolality and decreased urine output.[2] The compound was generally well-tolerated.[2]

A subsequent dose-ranging study in men with nocturia further characterized the efficacy of different doses of **Fedovapagon**.[3]

| Dose    | Mean Reduction in<br>Nocturnal Voids (from<br>baseline) | Mean Increase in Time to<br>First Void (from baseline) |
|---------|---------------------------------------------------------|--------------------------------------------------------|
| Placebo | -                                                       | -                                                      |
| 1 mg    | Statistically Significant                               | Statistically Significant                              |
| 2 mg    | Statistically Significant                               | Statistically Significant                              |
| 4 mg    | 1.5 voids                                               | 2.4 hours                                              |

Table 1: Summary of Dose-Response Efficacy from a Phase 2 Study.[3] Note: Specific mean change from baseline for placebo and lower doses were not available in the public domain.

### **Phase 3 EQUINOC Trial**

The pivotal Phase 3 study, known as EQUINOC (NCT02637960), was a randomized, double-blind, placebo-controlled, multi-center trial conducted in the United States. A total of 432 men



with BPH and nocturia were randomized to receive either **Fedovapagon** or a placebo orally each evening for 12 weeks.

Experimental Protocol: EQUINOC Phase 3 Trial

- Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multi-center.
- Participants: 432 adult males with a clinical diagnosis of BPH and a history of nocturia.
- Intervention: Oral Fedovapagon or matching placebo administered once daily in the evening.
- Duration: 12 weeks of treatment.
- Primary Endpoints:
  - Change from baseline in the mean number of nocturnal voids.
  - Change from baseline in the NocTIMe® (Nocturia-specific Quality of Life) score.
- Secondary Endpoints:
  - Change from baseline in the time to first nocturnal void.
  - Proportion of nights with 0 or 1 nocturnal voids.
  - Proportion of patients with a 50% or greater reduction in nocturnal voids.

The EQUINOC trial met both of its co-primary endpoints with high statistical significance.



| Endpoint                          | Fedovapagon        | Placebo            | p-value |
|-----------------------------------|--------------------|--------------------|---------|
| Mean Reduction in Nocturnal Voids | Data not available | Data not available | <0.001  |
| Improvement in NocTIMe® Score     | Data not available | Data not available | 0.034   |
| Increase in Time to First Void    | Data not available | Data not available | <0.001  |
| Nights with 0 or 1 Voids          | Data not available | Data not available | <0.006  |
| 50% Reduction in<br>Voids         | Data not available | Data not available | <0.001  |

Table 2: Top-Line Efficacy Results of the Phase 3 EQUINOC Trial. Note: Specific mean change from baseline and standard deviation values for each arm were not publicly released.

**Fedovapagon** was reported to be generally well-tolerated in the EQUINOC study.

#### **Transition of Development and Discontinuation**

Following the positive Phase 3 results, the development of **Fedovapagon** was taken over by Ferring Pharmaceuticals. The specific details of the agreement between Vantia Therapeutics and Ferring Pharmaceuticals have not been made public.

Despite the promising clinical data, the development of **Fedovapagon** for nocturia was discontinued in September 2021. The official reasons for this decision have not been publicly disclosed by either Vantia Therapeutics or Ferring Pharmaceuticals.

#### Conclusion

**Fedovapagon** represented a targeted and innovative approach to the treatment of nocturia, a condition with significant unmet medical need. Its development by Vantia Therapeutics was characterized by a logical progression from preclinical characterization to successful Phase 3 clinical trials. The EQUINOC study provided strong evidence of its efficacy and a favorable safety profile. The subsequent discontinuation of its development by Ferring Pharmaceuticals



marks the end of the road for this once-promising candidate. The full scientific and commercial rationale behind this decision remains undisclosed, leaving a notable chapter in the history of urological drug development to be fully understood.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Vantia Therapeutics Announces Positive Results From Its Phase III EQUINOC Study, A Pivotal Trial With Fedovapagon For The Treatment Of Nocturia In Men With Benign Prostatic Hyperplasia BioSpace [biospace.com]
- 2. Vantia Therapeutics' Lead Candidate VA106483 Demonstrates Positive Anti-Diuretic Effect in Phase IIa Trial in Nocturia | Technology Networks [technologynetworks.com]
- 3. ics.org [ics.org]
- To cite this document: BenchChem. [The Rise and Discontinuation of Fedovapagon: A Technical History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672327#history-of-fedovapagon-development-by-vantia-therapeutics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com